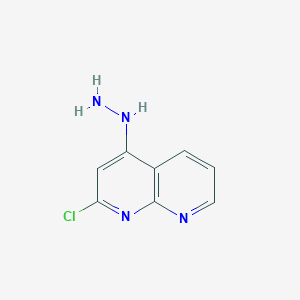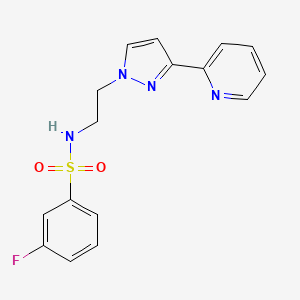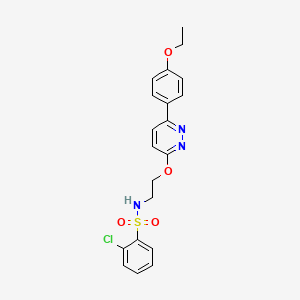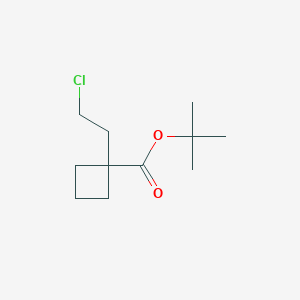
2-Chloro-4-hydrazinyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-hydrazinyl-1,8-naphthyridine is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is characterized by the presence of a chlorine atom at the second position and a hydrazinyl group at the fourth position on the naphthyridine ring. The molecular formula of this compound is C8H7ClN4, and it has a molecular weight of 194.62 g/mol .
Preparation Methods
The synthesis of 2-Chloro-4-hydrazinyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
2-Chloro-4-hydrazinyl-1,8-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives. Reduction reactions can convert the hydrazinyl group to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include hydrazine hydrate, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-hydrazinyl-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive hydrazinyl group.
Materials Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinyl-1,8-naphthyridine is primarily related to its ability to interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA function. The chlorine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
2-Chloro-4-hydrazinyl-1,8-naphthyridine can be compared with other 1,8-naphthyridine derivatives such as:
2-Amino-1,8-naphthyridine: Lacks the chlorine and hydrazinyl groups, making it less reactive in certain chemical transformations.
2-Chloro-1,8-naphthyridine: Lacks the hydrazinyl group, limiting its applications in biological studies.
4-Hydrazinyl-1,8-naphthyridine: Lacks the chlorine atom, affecting its reactivity and binding properties.
The unique combination of the chlorine and hydrazinyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2-chloro-1,8-naphthyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSHWDTUUOFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)

![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2873019.png)


![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)


![N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2873030.png)
![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2873032.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)



